molecular formula C16H12O3 B12900273 2-(3-Methoxybenzylidene)benzofuran-3(2H)-one

2-(3-Methoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B12900273
M. Wt: 252.26 g/mol
InChI Key: JZFAOWRFJDGUMW-XNTDXEJSSA-N
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Description

2-(3-Methoxybenzylidene)benzofuran-3(2H)-one is an organic compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxybenzylidene)benzofuran-3(2H)-one typically involves the condensation of 3-methoxybenzaldehyde with benzofuran-3(2H)-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxybenzylidene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzylidene double bond can be reduced to form a saturated benzyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(3-Hydroxybenzylidene)benzofuran-3(2H)-one.

    Reduction: 2-(3-Methoxybenzyl)benzofuran-3(2H)-one.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(3-Methoxybenzylidene)benzofuran-3(2H)-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The methoxybenzylidene moiety may play a role in binding to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxybenzylidene)benzofuran-3(2H)-one: Similar structure with a methoxy group at the 4-position.

    2-(3-Hydroxybenzylidene)benzofuran-3(2H)-one: Similar structure with a hydroxyl group instead of a methoxy group.

    2-(3-Methoxybenzyl)benzofuran-3(2H)-one: Similar structure with a saturated benzyl group instead of a benzylidene group.

Uniqueness

2-(3-Methoxybenzylidene)benzofuran-3(2H)-one is unique due to the presence of the methoxybenzylidene moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

(2E)-2-[(3-methoxyphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C16H12O3/c1-18-12-6-4-5-11(9-12)10-15-16(17)13-7-2-3-8-14(13)19-15/h2-10H,1H3/b15-10+

InChI Key

JZFAOWRFJDGUMW-XNTDXEJSSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/2\C(=O)C3=CC=CC=C3O2

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)C3=CC=CC=C3O2

Origin of Product

United States

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